![molecular formula C21H28N4O4 B2922452 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide CAS No. 1902907-27-0](/img/structure/B2922452.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including neuroscience and cancer research.
Wissenschaftliche Forschungsanwendungen
PAK4 Inhibition and Cancer Therapy
One of the primary applications of this compound is as an inhibitor of p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in cell proliferation, migration, and invasion, particularly in cancer cells. By inhibiting PAK4, this compound has shown potential in reducing the proliferation of A549 lung cancer cells and could be a promising candidate for anticancer therapy .
Cell Cycle Distribution Modulation
The compound has been observed to affect cell cycle distribution. This is particularly important in cancer treatment, where the regulation of the cell cycle can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Migration and Invasion Inhibition
In addition to its antiproliferative effects, the compound has demonstrated the ability to inhibit the migration and invasion of cancer cells in transwell assays . This suggests its potential use in preventing metastasis, which is the spread of cancer from one part of the body to another.
Suzuki Coupling Reagent
The related chemical structure of this compound suggests its potential use in Suzuki coupling reactions, which are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
CHK1 Inhibition
Compounds with similar structures have been used in the development of selective inhibitors of checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle control. These inhibitors have potential applications as antitumor agents and radioprotectants .
Cathepsin Inhibition
The compound’s framework is also relevant in the stereoselective synthesis of selective inhibitors of cathepsins, which are proteases involved in various physiological and pathological processes. Cathepsin inhibitors have therapeutic potential in diseases such as osteoporosis, cancer, and autoimmune disorders .
Molecular Docking Studies
Molecular docking studies are essential for predicting the binding mode of compounds to their target proteins. This compound’s structure allows for such analyses, which are crucial in the drug development process to optimize the interaction with the target and improve therapeutic efficacy .
Antiproliferative Activity
Lastly, the compound has shown significant antiproliferative activity against specific cancer cell lines. This activity is measured by its ability to inhibit the growth and division of cancer cells, making it a valuable compound for further research in cancer treatment .
Eigenschaften
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUENHDQNLRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.